Hentriacontan-16-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H64O |
|---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
hentriacontan-16-ol |
InChI |
InChI=1S/C31H64O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
CLDFUWPQRCVRHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Occurrence and Distribution of Hentriacontan 16 Ol in Biological Systems
Presence in Terrestrial Plant Species
Hentriacontan-16-ol is a component of the complex mixture of lipids that form the cuticular wax on the surfaces of many terrestrial plants. This waxy layer is crucial for protecting the plant from various environmental stresses.
Detection in Specific Plant Families and Genera
Research has identified this compound in a variety of plant families. Its presence has been reported in the following:
Phytolaccaceae: this compound has been detected in Phytolacca acinosa (Indian pokeweed). nih.govnibr.go.krnibr.go.krplantaedb.com
Sapindaceae: The compound is found in species such as Dimocarpus longan (longan) and Nephelium ramboutan-ake (pulasan). nih.gov
Anacardiaceae: While not explicitly detailing this compound, studies on Mangifera indica (mango) in the Anacardiaceae family have noted the presence of related long-chain lipids in propolis, suggesting a potential plant source. mdpi.com Other research points to the presence of hentriacontane (B1218953) in the epicuticular wax of some Anacardiaceae species. phcogrev.com
Fabaceae: In the Fabaceae family, hentriacontane, the parent hydrocarbon of this compound, is a dominant alkane in the epicuticular wax of Vigna unguiculata (cowpea) leaves. tandfonline.com
Alliaceae: While direct detection of this compound is less documented, its precursor, hentriacontan-16-one, is a major component of the epicuticular wax in leek (Allium porrum). nih.govresearchgate.netresearchgate.net The biosynthesis of the ketone is presumed to proceed via the secondary alcohol. researchgate.net
Brassicaceae: In Brassica oleracea, the C29 secondary alcohols nonacosan-14-ol (B3051534) and nonacosan-15-ol are present, along with their corresponding ketone. oup.comresearchgate.net Studies on Arabidopsis thaliana, another member of the Brassicaceae family, have identified C31 secondary alcohols, including hentriacontan-15-ol and this compound, in the leaf wax of transgenic lines. oup.comoup.comnih.gov
Ericaceae: In rabbiteye blueberry (Vaccinium ashei), this compound was identified as a minor constituent of the epicuticular wax on young leaves. ashs.org
Aristolochiaceae: Hentriacontan-16-one, the ketone corresponding to this compound, is a characteristic component of the epicuticular waxes in the genus Aristolochia. scielo.brscielo.brresearchgate.net
Theaceae: While direct evidence for this compound is not prominent, the study of plant waxes often involves complex mixtures where its presence as a minor component is possible.
Myrtaceae: Similarly, comprehensive analyses of Myrtaceae species' wax compositions would be necessary to confirm the presence or absence of this compound.
| Family | Genus/Species | Compound Detected | Reference |
|---|---|---|---|
| Phytolaccaceae | Phytolacca acinosa | This compound | nih.govnibr.go.krnibr.go.kr |
| Sapindaceae | Dimocarpus longan, Nephelium ramboutan-ake | This compound | nih.gov |
| Alliaceae | Allium porrum | Hentriacontan-16-one (precursor assumed to be this compound) | nih.govresearchgate.net |
| Brassicaceae | Arabidopsis thaliana (transgenic) | Hentriacontan-15-ol and -16-ol | oup.comnih.gov |
| Ericaceae | Vaccinium ashei | This compound | ashs.org |
| Aristolochiaceae | Aristolochia spp. | Hentriacontan-16-one (related ketone) | scielo.brresearchgate.net |
Localization within Plant Organs and Tissues
This compound and its related compounds are primarily located in the epicuticular waxes, which form the outermost layer of the plant cuticle. ashs.org This waxy coating is present on various aerial plant parts.
Leaves: The epicuticular wax of leaves is a major site of accumulation for these compounds. nih.govresearchgate.netashs.org In leek leaves, for instance, the precursor to this compound, hentriacontan-16-one, is synthesized exclusively by the epidermal cells. nih.gov Studies on blueberry show that secondary alcohols, including this compound, are present in the surface wax of young leaves. ashs.org
Stems: The cuticular wax on plant stems also contains these long-chain lipids. In Arabidopsis thaliana, C31 secondary alcohols have been identified in the stem wax. oup.comnih.gov
Fruits: The waxy bloom on the surface of fruits can also contain this compound. In rabbiteye blueberries, secondary alcohols were found as a minor component of the fruit's epicuticular wax. ashs.org
Isomeric Distribution Profiles
In many plant species, this compound co-occurs with its isomer, Hentriacontan-15-ol. The ratio of these two isomers can vary between species and even within different lines of the same species.
In transgenic lines of Arabidopsis thaliana, Hentriacontan-15-ol and this compound were found in nearly equal amounts, each accounting for approximately 47-48% of the C31 secondary alcohol fraction. oup.comnih.gov
In the leaf wax of pea (Pisum sativum), large amounts of both this compound and hentriacontan-15-ol are present. researchgate.net
Occurrence in Other Natural Products
Beyond the plant kingdom, this compound and its parent alkane, hentriacontane, are found in other natural products.
Beeswax: Hentriacontane is a known component of beeswax, produced by honey bees of the genus Apis. atamanchemicals.comcabidigitallibrary.org While the direct presence of this compound is not as commonly reported as its corresponding alkane, the complex chemical nature of beeswax suggests its potential presence in trace amounts. colab.ws The composition of beeswax can vary depending on the bee species and the local flora from which the bees collect materials. atamanchemicals.com
Environmental and Developmental Influences on this compound Accumulation
The accumulation of this compound and other epicuticular wax components is not static but is influenced by both the developmental stage of the plant and various environmental factors. nih.govashs.orgresearchgate.net
Biosynthesis and Metabolic Transformations of Hentriacontan 16 Ol
General Pathways for Very-Long-Chain Fatty Alcohol Biosynthesis in Plants
The foundation for the synthesis of Hentriacontan-16-ol lies in the general pathways that produce very-long-chain fatty alcohols, which are crucial components of cuticular waxes. frontiersin.org These waxes form a protective layer on the epidermis of terrestrial plants, shielding them from various environmental stresses. frontiersin.orgmdpi.com The biosynthesis of these alcohols begins with the production of C16 and C18 fatty acids in the plastids. frontiersin.orgmdpi.com These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation and modification. frontiersin.orgmdpi.commdpi.com
Involvement of Fatty Acid Elongase (FAE) Complex
The elongation of C16 and C18 fatty acyl-CoAs into very-long-chain fatty acids (VLCFAs) is carried out by the Fatty Acid Elongase (FAE) complex located in the endoplasmic reticulum. mdpi.comnih.govoup.com This complex catalyzes a cycle of four sequential reactions, adding two carbon units to the acyl chain in each cycle. nih.gov
The key enzymes involved in the FAE complex are:
β-Ketoacyl-CoA Synthase (KCS): This enzyme initiates the elongation cycle by condensing a long-chain acyl-CoA with malonyl-CoA. nih.gov KCS is a rate-limiting enzyme and plays a crucial role in determining the final chain length of the VLCFA. mdpi.com
β-Ketoacyl-CoA Reductase (KCR): The product of the KCS reaction is then reduced by KCR. nih.gov
3-Hydroxyacyl-CoA Dehydratase (HCD): This enzyme subsequently dehydrates the hydroxyacyl-CoA intermediate. nih.gov
Enoyl-CoA Reductase (ECR): The final step in the elongation cycle is the reduction of the enoyl-CoA to a saturated fatty acyl-CoA by ECR. nih.gov
This cycle is repeated until the desired chain length, such as the C31 precursor for this compound, is achieved. nih.gov In some cases, additional proteins like CER2 are required for the elongation of VLCFAs beyond C28. oup.com
Role of Fatty Acid Synthase (FAS) and Acyl-ACP Thioesterases
The initial C16 and C18 fatty acid building blocks for the FAE complex are synthesized in the plastids by the Fatty Acid Synthase (FAS) complex. mdpi.comresearchgate.netnih.gov The FAS complex sequentially adds two-carbon units from malonyl-ACP to a growing acyl-ACP chain, primarily producing palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP). nih.govresearchgate.netbiocyclopedia.com
Once synthesized, these acyl-ACPs are hydrolyzed by acyl-ACP thioesterases (FATs) to release free fatty acids. nih.govocl-journal.org There are two main types of FATs with different substrate specificities:
FatA: Preferentially hydrolyzes oleoyl-ACP (18:1-ACP). biocyclopedia.com
FatB: Shows higher activity towards saturated acyl-ACPs like palmitoyl-ACP and stearoyl-ACP. nih.govocl-journal.org
The released free fatty acids are then exported to the cytosol and activated to acyl-CoAs, which serve as the substrates for the FAE complex in the endoplasmic reticulum. nih.govresearchgate.net
Specific Enzymatic Mechanisms for this compound Formation
The formation of this compound from its long-chain alkane precursor involves a specific hydroxylation reaction.
Hydroxylation of Alkane Precursors (e.g., Hentriacontane)
Secondary alcohols like this compound are formed through the hydroxylation of long-chain alkanes. nih.gov The precursor for this compound is the C31 alkane, hentriacontane (B1218953). This alkane is a component of the cuticular wax in many plants. archive.orgsmolecule.com The introduction of a hydroxyl group onto the carbon chain is a critical step in the formation of this secondary alcohol. In Arabidopsis, it has been shown that alkanes are the precursors for secondary alcohols. oup.com
Role of Cytochrome P450 Monooxygenases (e.g., MAH1 homologues) in Regiospecific Hydroxylation
The regiospecific hydroxylation of alkanes to form secondary alcohols is catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net In Arabidopsis thaliana, the enzyme responsible for this reaction is MAH1 (mid-chain alkane hydroxylase), which belongs to the CYP96A15 family of P450 enzymes. nih.govresearchgate.net
MAH1 catalyzes the hydroxylation of long-chain alkanes at a mid-chain position. nih.gov Studies on Arabidopsis have shown that MAH1 is responsible for the formation of secondary alcohols and ketones in stem cuticular wax. nih.govresearchgate.net Overexpression of MAH1 in Arabidopsis leaves, which normally have very low levels of these compounds, leads to the ectopic accumulation of secondary alcohols and ketones. nih.gov Specifically for C31 compounds in Arabidopsis, hentriacontan-15-ol and this compound are found in roughly equal amounts, indicating the regioselectivity of the hydroxylase. oup.com Homologues of the MAH1 enzyme are likely responsible for the synthesis of this compound in other plant species where this compound is present. These enzymes are localized to the endoplasmic reticulum. nih.gov
Relationship with Hentriacontan-16-one Biogenesis
There is a close biosynthetic relationship between this compound and its corresponding ketone, Hentriacontan-16-one. It is proposed that this compound is the immediate precursor to Hentriacontan-16-one. nih.gov
The conversion of the secondary alcohol to a ketone is thought to be catalyzed by the same or a similar enzyme system responsible for the initial hydroxylation. nih.gov In Arabidopsis, evidence suggests that MAH1 can catalyze not only the hydroxylation of alkanes to secondary alcohols but also the subsequent oxidation of the secondary alcohol to a ketone. nih.govresearchgate.net In leek, while there is indirect evidence for the synthesis of secondary alcohols, the prominent wax component is hentriacontan-16-one, suggesting an efficient conversion from the alcohol precursor. nih.gov The presence of both this compound and Hentriacontan-16-one in plant waxes points to a sequential oxidation pathway where the alcohol is an intermediate in the formation of the ketone.
Table of Research Findings on this compound and its Biosynthesis
| Finding | Organism/System | Key Enzyme/Process | Reference |
|---|---|---|---|
| Hentriacontan-15-ol and -16-ol are present in equal amounts in Arabidopsis thaliana stem wax. | Arabidopsis thaliana | Alkane hydroxylation | oup.com |
| MAH1 (CYP96A15) is a mid-chain alkane hydroxylase that produces secondary alcohols. | Arabidopsis thaliana | Cytochrome P450 monooxygenase | nih.govresearchgate.net |
| Overexpression of MAH1 leads to ectopic accumulation of secondary alcohols and ketones. | Arabidopsis thaliana | Gene overexpression | nih.gov |
| This compound is considered a precursor to Hentriacontan-16-one. | Leek (Allium porrum) | Biosynthetic pathway inference | nih.gov |
| Fatty Acid Elongase (FAE) complex is responsible for producing VLCFA precursors. | Plants (general) | Elongation of fatty acids | nih.govoup.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Very-Long-Chain Fatty Alcohols |
| C16 Fatty Acids |
| C18 Fatty Acids |
| Acyl-CoAs |
| Very-Long-Chain Fatty Acids (VLCFAs) |
| Malonyl-CoA |
| β-Ketoacyl-CoA |
| Hydroxyacyl-CoA |
| Enoyl-CoA |
| C31 precursor |
| C28 |
| Fatty Acid Synthase (FAS) |
| Acyl-ACP Thioesterases (FATs) |
| Acyl-ACP |
| Palmitoyl-ACP (16:0-ACP) |
| Stearoyl-ACP (18:0-ACP) |
| Oleoyl-ACP (18:1-ACP) |
| Hentriacontane |
| Secondary alcohols |
| Cytochrome P450 monooxygenases |
| Hentriacontan-15-ol |
| Ketones |
Proposed Oxidation of this compound to Hentriacontan-16-one
The conversion of the secondary alcohol this compound to its corresponding ketone, hentriacontan-16-one, is a key metabolic transformation. solubilityofthings.comwikipedia.org This oxidation reaction is believed to be catalyzed by dehydrogenase enzymes. wikipedia.org In some plant species, the accumulation of hentriacontan-16-one is significantly higher than that of its precursor, this compound, suggesting a rapid and efficient oxidation process. researchgate.net
Indirect evidence from studies on Arabidopsis thaliana suggests that the enzyme MAH1, a cytochrome P450 monooxygenase, is capable of hydroxylating an alkane at a specific carbon to form a secondary alcohol. It is proposed that MAH1 can then catalyze a second hydroxylation at the same carbon, leading to an unstable geminal diol that rearranges to form a ketone. nih.gov While this has been primarily studied with nonacosane (B1205549), the principle may extend to the C31 chain of hentriacontane. The enzyme's regioselectivity in the second hydroxylation appears to mirror the first, which would explain the prevalence of specific ketone isomers. nih.gov
Co-occurrence and Interconversion Dynamics in Plant Systems
This compound and hentriacontan-16-one frequently co-occur in the cuticular waxes of various plant species. isc.acresearchgate.net Their relative abundance can provide insights into the dynamics of their interconversion. For instance, in leek (Allium porrum), hentriacontan-16-one is a major wax component, while its presumed precursor, this compound, is often not detected in significant amounts, indicating a swift conversion to the ketone. researchgate.net
In Arabidopsis thaliana, both C29 and C31 secondary alcohols and ketones are present. nih.govoup.comnih.gov Studies of mah1 mutants, which have reduced levels of both secondary alcohols and ketones, and MAH1-overexpressing lines, which show increased levels, support the biosynthetic link between these compound classes. nih.govnih.gov The comparison of homolog and isomer compositions across different genotypes suggests a pathway from alkanes to secondary alcohols, which are then converted to ketones. nih.govnih.gov
**Table 1: Isomer Composition of C31 Secondary Alcohols in *Arabidopsis thaliana***
| Genotype | Hentriacontan-15-ol (%) | This compound (%) | Reference |
|---|---|---|---|
| mah1-1 mutant | 47 | 49 | nih.gov |
| MAH1-overexpressor | 47 | 47 | nih.govoup.com |
Molecular and Genetic Regulation of this compound Biosynthesis
The production of this compound is under complex genetic control, involving a suite of genes responsible for the synthesis of its precursors and the enzymes that catalyze the final steps of its formation.
Identification of Genes and Regulatory Elements
Several genes have been identified that are crucial for the biosynthesis of the very-long-chain fatty acid (VLCFA) precursors of this compound. The fatty acid elongase (FAE) complex is responsible for extending the carbon chain of fatty acids. Key components of this complex include 3-ketoacyl-CoA synthases (KCS), which determine the chain length of VLCFAs. nih.gov
KCS6 (also known as CER6): This gene plays a predominant role in the elongation of fatty acids from C26 to C28, a critical step leading to the C31 backbone of this compound. nih.govmdpi.com
CER4 : This gene encodes an alcohol-forming fatty acyl-coenzyme A reductase (FAR). nih.govfrontiersin.orgoup.com While CER4 is primarily involved in the synthesis of primary alcohols, mutations in this gene can lead to slight increases in the levels of alkanes, secondary alcohols, and ketones, suggesting an indirect regulatory role or a shunting of precursors to the alkane-forming pathway. nih.gov
The regulation of these biosynthetic genes is controlled by various transcription factors, which act as molecular switches. oup.com
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of wax biosynthetic genes is regulated at both the transcriptional and post-transcriptional levels, allowing plants to fine-tune the composition of their cuticular wax in response to developmental and environmental cues. nih.gov
Transcriptional Control: Transcription factors from the MYB and AP2/ERF families are known to regulate the expression of genes involved in wax biosynthesis. oup.complos.orgscienceopen.com For example, MYB96 has been shown to directly bind to the promoters of KCS genes to activate their expression. oup.com
Metabolic Engineering Approaches for Modulating Long-Chain Alcohol Accumulation
The understanding of the genetic and biochemical pathways of long-chain alcohol synthesis has opened avenues for metabolic engineering to enhance their production in various organisms. nih.govresearchgate.netfrontiersin.org
Overexpression of Key Enzymes: A common strategy is the overexpression of genes encoding enzymes that catalyze rate-limiting steps in the biosynthetic pathway. ocl-journal.org For example, overexpressing fatty acyl reductases (FARs) has been shown to increase the production of fatty alcohols. nih.govfrontiersin.org In Saccharomyces cerevisiae, the expression of a FAR from Marinobacter hydrocarbonoclasticus led to the production of 6 g/L of long-chain alcohols. frontiersin.org
Pathway Optimization and Competing Pathway Deletion: Metabolic engineering efforts also focus on increasing the precursor supply and blocking competing metabolic pathways. d-nb.info For instance, enhancing the pool of acyl-CoA, the substrate for FARs, can boost alcohol production. frontiersin.org In Yarrowia lipolytica, deleting genes involved in product degradation, such as fatty alcohol oxidase (FAO1) and fatty alcohol dehydrogenase (HFD4), has been proposed as a strategy to prevent the loss of the desired long-chain alcohols. frontiersin.org
Table 2: Examples of Metabolic Engineering Strategies for Long-Chain Alcohol Production
| Organism | Engineering Strategy | Key Genes/Enzymes | Outcome | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of aldehyde reductase | ybbO | Increased long-chain fatty alcohol production | nih.gov |
| Yarrowia lipolytica | Overexpression of fatty acyl reductase | BlucFAR1 | Production of C18-C24 saturated fatty alcohols | frontiersin.org |
| Yarrowia lipolytica | Deletion of competing pathways | FAO1, HFD4 | Proposed to prevent product degradation | frontiersin.org |
| Saccharomyces cerevisiae | Overexpression of fatty acyl reductase | MhFAR | Production of 6 g/L of long-chain alcohols | frontiersin.org |
Ecological and Non Clinical Biological Functions of Hentriacontan 16 Ol
Contribution to Plant Cuticular Barrier Integrity and Function
The plant cuticle is a hydrophobic layer that covers the aerial surfaces of land plants, acting as a crucial barrier against uncontrolled water loss and other environmental challenges. researchgate.net The integrity and functionality of this barrier are heavily influenced by the composition of its two main wax layers: the intracuticular waxes embedded within the cutin polymer matrix and the epicuticular waxes that form a crystalline or amorphous layer on the surface. researchgate.net Hentriacontan-16-ol is found within these complex wax mixtures. researchgate.net
Role in Regulating Non-Stomatal Water Loss and Drought Tolerance
A primary function of the plant cuticle is to minimize non-stomatal water loss, a critical factor for plant survival, especially in arid environments. nih.govscielo.br The epicuticular waxes are particularly important in controlling cuticular transpiration. scielo.br While a thicker wax layer does not always correlate with lower water permeability, the chemical composition of the wax is a determining factor. scielo.brscielo.br
Studies have shown that different classes of wax constituents vary in their effectiveness at preventing water evaporation. For instance, n-alkanes are highly effective barriers, while other compounds like the ketone hentriacontan-16-one (a potential oxidation product of this compound) and triterpenoids show lower efficiency in reducing water permeability. scielo.brscielo.br The presence and relative abundance of specific compounds, shaped by the plant's genetic makeup and environmental conditions, therefore play a significant role in its drought tolerance. nih.govresearchgate.netnih.govnih.gov For example, the higher drought resistance of certain species from the Caatinga (a dry shrubland) is attributed to the predominance of n-alkanes in their leaf waxes. scielo.br
Influence on Cuticle Permeability
The permeability of the plant cuticle is not only crucial for water retention but also for regulating the exchange of gases and the penetration of substances from the environment. researchgate.net The composition of cuticular waxes is a key determinant of this permeability. acs.org Research indicates that very-long-chain aliphatic compounds (VLCAs), a group that includes this compound, are the primary components forming the barrier to the permeation of organic solutes. sci-hub.se In contrast, cyclic compounds like triterpenoids, even when present in high amounts, appear to have a negligible role in this aspect of cuticle function. sci-hub.se
Involvement in Plant-Environment Interactions
The plant cuticle, with its surface layer of epicuticular waxes, is the first point of contact with the surrounding environment. This interface mediates a wide range of interactions with both abiotic and biotic factors. nih.gov
Responses to Abiotic Stressors (e.g., UV radiation, temperature, salinity)
Plants have evolved mechanisms to alter their cuticular wax composition in response to various abiotic stresses, thereby enhancing their resilience. nih.gov
UV Radiation: UV radiation can be damaging to plants, affecting cellular components and metabolic processes. researchgate.netnih.gov The cuticle, and specifically the epicuticular waxes, provides a degree of protection against this stress. nih.gov Plants can respond to UV exposure by altering the composition and accumulation of their surface waxes, although the specific changes vary between species. nih.govnih.govmdpi.com
Temperature: Temperature extremes can impact the fluidity and integrity of the cuticular wax barrier. Changes in wax composition, including the chain length and functional groups of constituent molecules like this compound, can help maintain barrier function across a range of temperatures.
Salinity: Salinity stress poses a significant threat to plant growth and productivity, primarily by causing osmotic stress and ion toxicity. gsconlinepress.comfrontiersin.orgresearchgate.net Plants can adapt to saline conditions through various physiological and biochemical adjustments, including modifications to their cuticular waxes to reduce water loss. researchgate.net
Mediation of Biotic Interactions (e.g., plant-insect communication, defense against pathogens)
The chemical composition of epicuticular waxes plays a vital role in mediating interactions between plants and other organisms, including insects and pathogens. nih.gov
Plant-Insect Communication: Epicuticular waxes can act as semiochemicals, influencing the behavior of insects. ejmanager.com These compounds can either attract pollinators or deter herbivores. nih.gov The specific blend of wax components, which can include this compound and its derivatives, creates a chemical signature on the plant surface that is perceived by insects.
Comparative Functional Genomics of this compound and Related Wax Components
The biosynthesis of cuticular waxes is a complex process involving multiple enzymatic steps, primarily occurring in the endoplasmic reticulum of epidermal cells. plos.org The production of very-long-chain fatty acids (VLCFAs) is a key initial stage, followed by modifications through different pathways to generate the diverse array of wax components. plos.org
Two major pathways are the acyl reduction pathway, which produces primary alcohols and wax esters, and the decarbonylation pathway, which leads to the formation of alkanes, secondary alcohols, and ketones. plos.org this compound is synthesized via the decarbonylation pathway, likely through the hydroxylation of a hentriacontane (B1218953) precursor. plos.org This secondary alcohol can then be further oxidized to form the corresponding ketone, hentriacontan-16-one. researchgate.netnih.govnih.gov
In some plant groups, such as the Triticeae (which includes wheat and barley), a distinct pathway for the synthesis of β-diketones, like hentriacontane-14,16-dione, is also prominent. plos.orgmdpi.comnih.gov The presence and activity of these different biosynthetic pathways vary between plant species and even between different developmental stages of the same plant. plos.org
Comparative genomic studies are beginning to unravel the genetic basis for this diversity in wax composition. By comparing the genomes and transcriptomes of different plant species, researchers can identify genes encoding the enzymes responsible for the synthesis of specific wax components, including those involved in the production of this compound and its derivatives. researchgate.net For example, the identification of gene clusters responsible for β-diketone biosynthesis in barley provides a model for how novel wax biosynthetic pathways can evolve. mdpi.comnih.gov Understanding the genetic control of wax composition is crucial for developing crops with enhanced resistance to drought and other environmental stresses.
Chemical Synthesis and Derivatization Strategies for Hentriacontan 16 Ol
Total Synthesis Routes for Hentriacontan-16-ol
The total synthesis of this compound is most efficiently achieved via a two-step process that begins with the formation of its corresponding ketone, 16-hentriacontanone (B1678345), also known as palmitone. nih.govnist.gov This ketone serves as a direct and stable precursor to the target secondary alcohol.
The primary route involves:
Catalytic Ketonization of Palmitic Acid: The synthesis of the C31 backbone of 16-hentriacontanone is accomplished through the catalytic ketonization of palmitic acid (a C16 fatty acid). This reaction involves the head-to-head condensation of two palmitic acid molecules with the elimination of water and carbon dioxide. The process is typically carried out at high temperatures (e.g., 340°C) using transition metal oxide catalysts, such as those based on zirconia, which significantly improve the reaction yield.
Reduction of 16-Hentriacontanone: The resulting 16-hentriacontanone is then reduced to this compound. This transformation of the ketone to a secondary alcohol is a standard procedure in organic synthesis, commonly achieved using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose, selectively reducing the carbonyl group to a hydroxyl group.
This synthetic pathway is advantageous due to the commercial availability of the starting material, palmitic acid, and the high efficiency of the two main reactions.
Table 1: Key Reactions in the Total Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product |
| 1 | Catalytic Ketonization | Palmitic Acid | Transition metal oxides on zirconia | 16-Hentriacontanone |
| 2 | Carbonyl Reduction | 16-Hentriacontanone | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound |
Stereoselective Synthesis of this compound Isomers
This compound possesses a single chiral center at the C-16 position, meaning it can exist as two distinct stereoisomers: (R)-hentriacontan-16-ol and (S)-hentriacontan-16-ol. The standard reduction of the prochiral 16-hentriacontanone with achiral reducing agents like NaBH₄ yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.
The stereoselective synthesis required to produce a single enantiomer involves asymmetric reduction techniques. While specific examples for this compound are not detailed in the literature, established methods in organic synthesis can be applied:
Chiral Reducing Agents: The use of chiral hydride reagents, such as those derived from boron (e.g., CBS reagents like Corey-Bakshi-Shibata catalyst) or aluminum, can selectively produce one enantiomer over the other.
Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst (often based on ruthenium or rhodium) to transfer hydrogen from a source molecule (like isopropanol) to the ketone in a stereoselective manner.
Furthermore, the synthesis of positional isomers, such as hentriacontan-15-ol, which co-occurs with the 16-ol isomer in plant waxes, would require different starting materials. oup.com For instance, the synthesis of hentriacontan-15-one (the precursor to the 15-ol) would necessitate the cross-ketonization of pentadecanoic acid (C15) and hexadecanoic acid (C16).
Preparation of Labeled this compound for Mechanistic Studies
Isotopically labeled this compound is an invaluable tool for conducting mechanistic studies, particularly for tracing its biosynthetic pathways and metabolic fate. The preparation of such labeled compounds can be achieved through several synthetic strategies.
One approach mimics the biosynthetic pathway observed in plants, where alkanes are hydroxylated to form secondary alcohols. gsartor.org A study on broccoli leaves provided direct evidence for this by feeding the tissue with tritium-labeled nonacosane (B1205549) (³H-C₂₉H₆₀), which was subsequently converted into labeled nonacosan-15-ol. gsartor.org This result establishes a proof-of-concept for a biocatalytic or biomimetic synthesis where labeled hentriacontane (B1218953) (e.g., containing deuterium (B1214612) or ¹³C) could be used as a substrate to produce labeled this compound.
A more conventional laboratory synthesis would involve the reduction of a labeled precursor. For example:
Synthesis from Labeled Palmitic Acid: Labeled 16-hentriacontanone can be prepared from isotopically labeled palmitic acid.
Reduction with Labeled Reagents: The unlabeled ketone can be reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This reaction would specifically introduce a deuterium atom onto the C-16 carbon, yielding [¹⁶-²H]-Hentriacontan-16-ol.
These labeled molecules allow for precise tracking and quantification in complex biological systems using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.
Synthetic Analogs and Derivatives of this compound for Structure-Activity Relationship Research
The synthesis of analogs and derivatives is crucial for probing structure-activity relationships (SAR), which helps to identify the key structural features of a molecule responsible for its biological effects. For this compound, research has focused on modifying the core structure by altering the functional group or the carbon skeleton.
Key synthetic derivatives include:
Hentriacontane-14,16-dione: This β-diketone analog has been synthesized from an isoxazole (B147169) precursor. rsc.org The introduction of a second carbonyl group in close proximity to the first significantly alters the electronic properties and chelating potential of this region of the molecule.
16-butyl-hentriacontan-16-ol: This tertiary alcohol is synthesized by reacting 16-hentriacontanone with a Grignard reagent, specifically n-butyl magnesium bromide. guidechem.comlookchem.com This modification replaces the hydrogen on the hydroxyl-bearing carbon with a butyl group, creating a more sterically hindered tertiary alcohol.
Oxime of 16-Hentriacontanone: While technically a derivative of the ketone precursor, the oxime formed by reacting 16-hentriacontanone with hydroxylamine (B1172632) is a relevant analog. This derivative replaces the carbonyl oxygen with a =N-OH group, changing its hydrogen bonding capacity and chemical reactivity.
Table 2: Synthetic Analogs and Derivatives of this compound
| Derivative Name | Class | Synthetic Precursor(s) | Key Reagents | Structural Modification |
| Hentriacontane-14,16-dione | β-Diketone | Isoxazole derivative | Not specified in abstract rsc.org | Introduction of a second carbonyl at C-14 |
| 16-butyl-hentriacontan-16-ol | Tertiary Alcohol | 16-Hentriacontanone | n-butyl magnesium bromide | Addition of a butyl group at C-16 |
| 16-Hentriacontanone Oxime | Oxime | 16-Hentriacontanone | Hydroxylamine (NH₂OH) | Conversion of carbonyl to an oxime group |
Advanced Analytical Methodologies for Hentriacontan 16 Ol Characterization
The accurate characterization of Hentriacontan-16-ol, a long-chain secondary alcohol, from intricate biological sources necessitates a multi-step analytical approach. This process involves efficient extraction, purification, separation, and ultimately, definitive identification and quantification. The methodologies employed are tailored to handle the compound's nonpolar nature and its presence within a complex matrix of other lipids.
Future Research Directions and Translational Perspectives for Hentriacontan 16 Ol
Elucidation of Remaining Biosynthetic Gaps and Enzyme Characterization
The biosynthesis of hentriacontan-16-ol is part of the decarbonylation pathway, which also produces alkanes and ketones. nih.govannualreviews.org It is understood that very-long-chain fatty acids (VLCFAs) serve as precursors for these compounds. annualreviews.org However, the precise enzymatic steps and regulatory mechanisms leading to the formation of this compound require further clarification.
Future research should focus on:
Identifying and characterizing the specific enzymes responsible for the hydroxylation of hentriacontane (B1218953) to form this compound. While midchain alkane hydroxylases like CYP96A15 in Arabidopsis thaliana are known to be involved in the formation of secondary alcohols, the specific orthologs and their substrate specificity for C31 chains need to be confirmed in other species. nih.govresearchgate.net
Investigating the potential for rapid oxidation of this compound to its corresponding ketone, hentriacontan-16-one. The often low accumulation of the alcohol compared to the ketone in some species suggests this conversion may be highly efficient. researchgate.net
Exploring alternative biosynthetic routes. Research in pea has suggested that hydroxylases may utilize substrates other than alkanes, and that secondary functional groups could also be introduced through carbon chain elongation. grafiati.com
Comprehensive Phenotyping of this compound Mutants and Overexpression Lines
To understand the physiological role of this compound, a detailed analysis of plants with altered levels of this compound is essential. This involves the creation and in-depth characterization of both knockout mutants and overexpression lines.
| Genotype | Organism | Key Phenotypic Observations | Reference |
| mah1 mutant | Arabidopsis thaliana | Reduced levels of secondary alcohols and ketones in stem cuticular wax. | nih.gov |
| MAH1 overexpression | Arabidopsis thaliana | Increased content of secondary alcohols and ketones. | researchgate.net |
| win1 knockout | Barley (Hordeum vulgare) | Drastic reduction in β-diketones and related compounds, including alkan-2-ol esters. | mdpi.com |
| OsMed16 overexpression | Rice (Oryza sativa) | Growth inhibition, low yield, and spontaneous cell death. | nih.gov |
| ZmNF-YB16 overexpression | Maize (Zea mays) | Improved drought resistance and yield. | frontiersin.org |
Future phenotyping efforts should extend beyond basic morphological and yield assessments to include:
Detailed analysis of cuticular wax composition to understand the metabolic consequences of altering this compound levels.
Assessment of plant responses to various biotic and abiotic stresses , such as drought, pathogen infection, and insect herbivory.
Microscopic examination of the cuticle structure to determine how changes in this compound content affect wax crystallinity and surface properties. annualreviews.org
Exploring Novel Ecological Functions and Signaling Roles
The cuticular wax layer, where this compound resides, is the primary interface between the plant and its environment, suggesting a role in ecological interactions and signaling.
Potential areas for future investigation include:
Role in Plant-Insect Interactions: The composition of cuticular waxes can influence insect behavior, including feeding and oviposition. Research could explore whether the presence or absence of this compound affects the interaction of plants with specific insect pests.
Involvement in Plant Defense: Cuticular waxes form a physical barrier against fungal and bacterial pathogens. annualreviews.org Studies on shallots have indicated that certain metabolites, including the related ketone hentriacontan-16-one, may play a crucial role in resistance mechanisms against diseases like Fusarium infection. sabraojournal.org The direct role of this compound in pathogen defense warrants further investigation.
Function as a Signaling Molecule: Some lipid molecules act as signals to regulate plant growth and development. sabraojournal.org Future studies could explore if this compound or its derivatives are involved in intracellular or intercellular signaling pathways, potentially influencing developmental processes or stress responses. researchgate.net
Development of Biotechnological Applications
The unique properties of long-chain fatty alcohols like this compound present opportunities for various biotechnological applications.
Improved Crop Resilience: Manipulation of this compound biosynthesis could lead to crops with enhanced tolerance to environmental stressors. For example, increasing the wax layer thickness or altering its composition could reduce water loss and improve drought resistance. researchgate.net Overexpression of genes involved in wax biosynthesis has shown promise in enhancing drought tolerance in some plant species. mdpi.com
Bio-based Materials: Long-chain aliphatic compounds are valuable for industrial applications. Hentriacontan-16-one, the ketone counterpart to this compound, is utilized in the production of bio-based lubricants. Further research could explore the potential of this compound itself, or its derivatives, as a raw material for producing bioplastics, hydrophobic coatings, or other novel materials. rsc.orgtennessee.edu The extraction of related β-diketones from wheat straw for creating hydrophobic coatings has already been demonstrated. rsc.org
Integration of Multi-Omics Data for Systems-Level Understanding
A holistic understanding of this compound's role in plant biology can be achieved by integrating data from various "omics" platforms.
| Omics Approach | Potential Insights |
| Genomics | Identification of genes involved in the biosynthesis, transport, and regulation of this compound. purdue.edu |
| Transcriptomics | Understanding how the expression of these genes is regulated by developmental cues and environmental stimuli. nih.gov |
| Proteomics | Characterization of the enzymes and other proteins directly involved in the metabolic pathways of this compound. |
| Metabolomics | Comprehensive analysis of the metabolic profiles of mutants and overexpression lines to uncover the downstream effects of altered this compound levels. nih.govresearchgate.net |
By combining these datasets, researchers can construct detailed models of the metabolic networks and regulatory pathways in which this compound is involved. This systems-level approach will be crucial for elucidating its complex biological functions and for designing effective strategies for its biotechnological application.
Q & A
Basic Research Questions
Q. What are the primary natural sources of Hentriacontan-16-ol, and what methodologies are used to identify its presence in plant cuticular waxes?
- Answer : this compound is predominantly found in plant cuticular waxes, such as those of pea (Pisum sativum), where it constitutes ~66% of secondary alcohols. Identification involves gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl derivatives, with α-fragment abundance analysis in mass spectra confirming structural assignments. Cross-referencing with authentic standards and spectral libraries ensures accuracy .
Q. How can researchers synthesize this compound in laboratory settings, and what purification techniques ensure high yield and purity?
- Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or reduction of ketones. Purification employs column chromatography (e.g., silica gel) with hexane/ethyl acetate gradients. Purity is validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols must follow reproducibility guidelines, including solvent ratios and temperature controls, as per Beilstein Journal of Organic Chemistry standards .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Answer : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or GC-MS are preferred due to the compound’s low volatility. Sample preparation includes lipid extraction (e.g., chloroform-methanol mixtures) and derivatization (e.g., silylation) to enhance detectability. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the cytotoxic mechanisms of this compound in mammalian cell lines?
- Answer : Use in vitro assays (e.g., MTT or apoptosis markers) with dose-response curves (0.1–100 µM) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate mechanisms via flow cytometry (cell cycle arrest) or Western blotting (apoptotic proteins). Computational tools like molecular docking can predict interactions with cellular targets (e.g., caspases), which should be experimentally verified .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Use meta-analysis to compare datasets, focusing on variables like cell line specificity, solvent effects (e.g., DMSO concentration), and assay endpoints. Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers, while machine learning models (e.g., random forests) highlight confounding factors .
Q. What computational approaches integrate effectively with experimental data to predict structure-activity relationships (SAR) for this compound analogs?
- Answer : Quantitative SAR (QSAR) models using MACCSKeys Tanimoto coefficients (e.g., similarity scores >0.6) can prioritize analogs for synthesis. Pair this with molecular dynamics simulations to assess membrane permeability (logP calculations) and docking studies (e.g., AutoDock Vina) to predict target binding. Cross-validate predictions via synthesis and in vitro testing .
Q. How should researchers optimize chromatographic separation of this compound isomers in plant wax extracts?
- Answer : Utilize ultra-high-performance liquid chromatography (UHPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and gradient elution (acetonitrile/water). Optimize parameters via Design of Experiments (DoE) software to balance resolution and run time. Confirm isomer identity via tandem MS (MS/MS) fragmentation patterns .
Methodological Best Practices
- Data Contradiction Analysis : Follow CONSORT-EHEALTH guidelines for transparency. Document all experimental variables (e.g., pH, incubation time) and use sensitivity analysis to identify critical parameters .
- Ethical Compliance : Adhere to institutional review board (IRB) standards for cytotoxicity studies, including proper disposal of biohazardous materials and data anonymization .
- Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials with step-by-step protocols, as per Reviews in Analytical Chemistry requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
